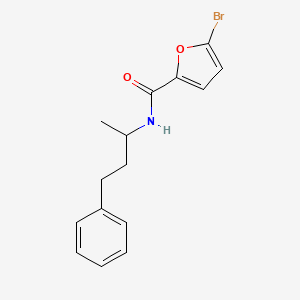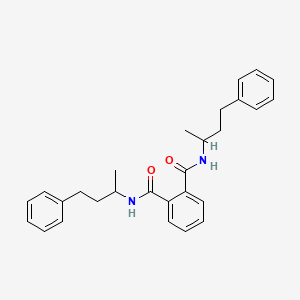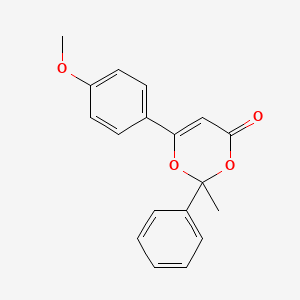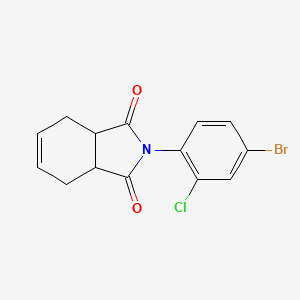
5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide: is a synthetic organic compound belonging to the class of furan derivatives Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-phenylbutan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with bromine to introduce the bromine atom at the 5-position of the furan ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted furan derivatives.
- Oxidation reactions produce furan-2,5-dicarboxylic acid derivatives.
- Reduction reactions result in the formation of amine derivatives.
Scientific Research Applications
Chemistry: 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide is used as a building block in organic synthesis
Biology: This compound has shown potential as an antibacterial agent. Studies have demonstrated its activity against drug-resistant bacterial strains, making it a promising candidate for the development of new antibiotics .
Medicine: Research is ongoing to explore the potential of this compound in cancer therapy. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been a focus of recent studies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its versatility in chemical reactions makes it a valuable intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target cells, leading to their death. The compound’s ability to penetrate cell membranes and reach intracellular targets is crucial for its biological activity .
Comparison with Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Comparison: While these compounds share structural similarities with 5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide, they differ in their substituents and biological activities. For instance, N-(4-bromophenyl)furan-2-carboxamide has shown potent antibacterial activity, whereas 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide is being studied for its potential in cancer therapy .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable tool in organic synthesis, while its biological activities open up possibilities for new therapeutic applications
Properties
IUPAC Name |
5-bromo-N-(4-phenylbutan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-11(7-8-12-5-3-2-4-6-12)17-15(18)13-9-10-14(16)19-13/h2-6,9-11H,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRBGEGNEXDWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4029141.png)

![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4029153.png)
![4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE](/img/structure/B4029154.png)
![8-[(2-methoxyquinolin-4-yl)carbonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4029156.png)
![5-[4-(4-butoxybenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B4029157.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B4029161.png)
![{[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4029164.png)
![3-(2-furyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4029168.png)


![dimethyl 2-(4,4,8,9-tetramethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4029176.png)
![5-(5-chloro-2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4029195.png)
![N-[2-methoxy-4-[3-methoxy-4-(oxolane-2-carbonylamino)phenyl]phenyl]oxolane-2-carboxamide](/img/structure/B4029207.png)
